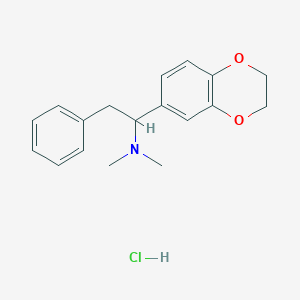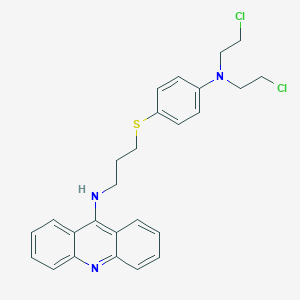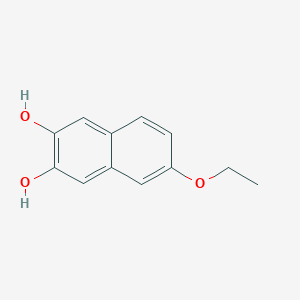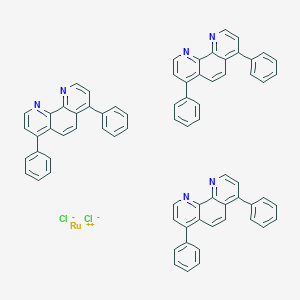
Tri(4,7-difenil-1,10-fenantrolina)rutenio(II) dicloruro
Descripción general
Descripción
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium II dichloride complex is a luminescent probe (absorption λmax: 455 nm, luminescence λmax: 613 nm) widely used for detection and quantitation of oxygen. The dye is strongly reduced by molecular oxygen as a result of dynamic quenching; thus oxygen detection can be based on either measurement of intensity or decay time. This oxygen probe has been used to optimize optical oxygen sensors, to measure oxygen flux through tissues and in skin tumors, and for oxygen imaging.
Aplicaciones Científicas De Investigación
Detección y cuantificación luminiscente del oxígeno
El tri(4,7-difenil-1,10-fenantrolina)rutenio(II) dicloruro se utiliza ampliamente como sonda para la detección y cuantificación luminiscente del oxígeno debido a sus propiedades fotofísicas. Es sensible a la presencia de oxígeno, que extingue su luminiscencia, lo que lo convierte en una herramienta valiosa para medir los niveles de oxígeno en diversos entornos .
Sensores de fibra óptica
Este compuesto también se utiliza en sensores de fibra óptica. Estos sensores se pueden utilizar para detectar y medir los niveles de oxígeno de forma remota, lo cual es particularmente útil en entornos inaccesibles o peligrosos .
Estudios de oxígeno en la piel y tumores de la piel Los investigadores utilizan este compuesto en estudios centrados en los niveles de oxígeno en la piel y los tumores de la piel. Comprender el flujo de oxígeno a través de la piel puede proporcionar información sobre diversas afecciones cutáneas y el comportamiento de los tumores cutáneos .
Técnica de respirometría óptica fluorescente (FOR)
Las propiedades fluorescentes del compuesto se aplican en la técnica FOR para medir la cantidad de oxígeno en muestras biológicas. Esta técnica es útil para estudios de respirometría, que implican medir la tasa de consumo de oxígeno por una entidad biológica .
Mecanismo De Acción
Target of Action
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, also known as Ru(DPP)3Cl2, is primarily targeted towards oxygen . It is an oxygen-sensitive fluorescent indicator and is widely used as a probe for luminescent detection and quantitative determination of oxygen .
Mode of Action
Ru(DPP)3Cl2 operates by interacting with oxygen in its environment. The dye is strongly reduced by molecular oxygen as a result of dynamic quenching . This means that the presence of oxygen in the sample quenches the fluorescence of the compound . Thus, oxygen detection can be based on either measurement of intensity or decay time .
Biochemical Pathways
The primary biochemical pathway affected by Ru(DPP)3Cl2 is the oxygen metabolic pathway . The fluorescence intensity of the compound depends on the metabolic rate of viable microorganisms . Therefore, it can be used to monitor the oxygen consumption rate of these organisms, providing insights into their metabolic activities .
Result of Action
The primary result of Ru(DPP)3Cl2’s action is the detection and quantification of oxygen. It has been used to optimize optical oxygen sensors, measure oxygen flux through tissues and in skin tumors, and for oxygen imaging .
Action Environment
The action, efficacy, and stability of Ru(DPP)3Cl2 are highly influenced by environmental factors, particularly the presence and concentration of oxygen . Its fluorescence is quenched by oxygen, so its effectiveness as a probe is directly related to the oxygen levels in the environment .
Análisis Bioquímico
Biochemical Properties
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride is sensitive to the amount of oxygen in a sample . The fluorescence intensity of this compound depends on the metabolic rate of viable microorganisms . This property allows it to interact with enzymes and proteins involved in cellular respiration and metabolism.
Cellular Effects
The fluorescence of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride is quenched by oxygen . This property allows it to influence cell function by providing a measure of oxygen concentration, which is a critical parameter in many cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride involves its interaction with oxygen. The compound is strongly reduced by molecular oxygen as a result of dynamic quenching . This interaction allows it to exert its effects at the molecular level, including changes in gene expression related to cellular respiration and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride can be observed in real time . The compound’s fluorescence allows for the detection of viable aerobic microorganisms in sterile and non-sterile pharmaceutical preparations .
Metabolic Pathways
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride is involved in metabolic pathways related to cellular respiration, given its sensitivity to oxygen . It interacts with enzymes involved in these pathways, providing a measure of oxygen concentration and thus influencing metabolic flux and metabolite levels .
Subcellular Localization
The subcellular localization of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride would depend on its interactions with various cellular components. Given its role as an oxygen sensor, it is likely to be found in areas of the cell where oxygen concentration is a critical factor, such as the mitochondria, the site of cellular respiration .
Propiedades
IUPAC Name |
dichlororuthenium;4,7-diphenyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C24H16N2.2ClH.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;;;/h3*1-16H;2*1H;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZWFYFFTOHWQP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H48Cl2N6Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578287 | |
| Record name | Dichlororuthenium--4,7-diphenyl-1,10-phenanthroline (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1169.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36309-88-3 | |
| Record name | Dichlororuthenium--4,7-diphenyl-1,10-phenanthroline (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ruthenium(2+), tris(4,7-diphenyl-1,10-phenanthroline-κN1,κN10)-, chloride (1:2), (OC-6-11) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






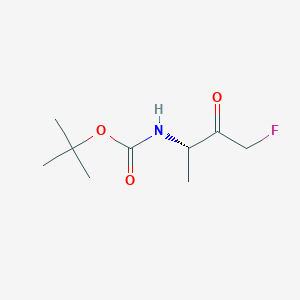
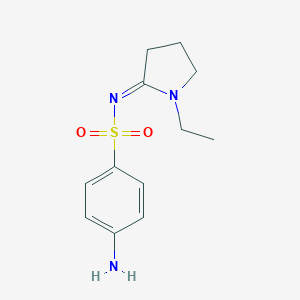

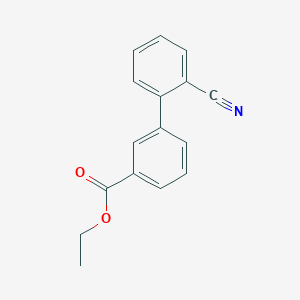
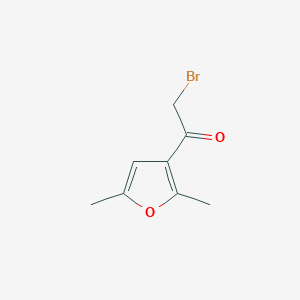
![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)
